molecular formula C8H13NO2S B173419 (2Z)-3-Thiomorpholinylideneacetic acid ethyl ester CAS No. 131228-81-4

(2Z)-3-Thiomorpholinylideneacetic acid ethyl ester

Cat. No.: B173419
CAS No.: 131228-81-4
M. Wt: 187.26 g/mol
InChI Key: XVOHMQXAJYBLSP-ALCCZGGFSA-N
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Description

(2Z)-3-Thiomorpholinylideneacetic acid ethyl ester is a sulfur- and nitrogen-containing compound characterized by a thiomorpholinylidene group (a six-membered ring with one sulfur and one nitrogen atom) conjugated to an ethyl ester moiety. Its molecular formula is C₈H₁₃NO₂S, with a molecular weight of 187.26 g/mol. The Z-configuration at the double bond suggests a cis arrangement of substituents, which influences its electronic properties and reactivity.

Properties

IUPAC Name

ethyl (2Z)-2-thiomorpholin-3-ylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S/c1-2-11-8(10)5-7-6-12-4-3-9-7/h5,9H,2-4,6H2,1H3/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOHMQXAJYBLSP-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CSCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\1/CSCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Wittig Reaction Approach

The Wittig reaction, widely used for alkene synthesis, offers a viable route to the target compound. In this method, a thiomorpholine-derived carbonyl compound (e.g., thiomorpholin-4-one) reacts with a ylide generated from ethyl bromoacetate and triphenylphosphine.

Procedure :

  • Ylide Formation : Triphenylphosphine reacts with ethyl bromoacetate in the presence of a base (e.g., triethylamine) to form the corresponding phosphorane.

  • Reaction with Thiomorpholin-4-one : The ylide attacks the carbonyl carbon of thiomorpholin-4-one, leading to double-bond formation. The Z configuration is influenced by the ylide’s stability and reaction conditions.

  • Workup : The crude product is purified via column chromatography to isolate the Z isomer.

Example :
Ethyl bromoacetate (1.2 equiv.) and triphenylphosphine (1.1 equiv.) in dichloromethane are stirred under nitrogen. Triethylamine (2.0 equiv.) is added dropwise, followed by thiomorpholin-4-one (1.0 equiv.). After refluxing for 12 hours, the mixture is quenched with water, extracted, and purified to yield the product (Yield: 40–55%).

Challenges :

  • Limited stereoselectivity requires careful optimization.

  • Thiomorpholin-4-one synthesis necessitates prior cyclization of 2-aminoethanethiol derivatives.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction, employing phosphonate esters, provides superior stereocontrol for Z-alkenes compared to traditional Wittig methods.

Procedure :

  • Phosphonate Ester Synthesis : Ethyl bromoacetate reacts with triethyl phosphite to form the diethyl phosphonoacetate.

  • Reaction with Thiomorpholin-4-one : The phosphonate ester, deprotonated by a strong base (e.g., NaH), reacts with thiomorpholin-4-one to form the Z-alkene.

  • Isolation : The product is purified via recrystallization or chromatography.

Example :
Diethyl phosphonoacetate (1.5 equiv.) and thiomorpholin-4-one (1.0 equiv.) are dissolved in THF. Sodium hydride (2.0 equiv.) is added at 0°C, and the mixture is stirred for 24 hours. Acidic workup followed by distillation yields the product (Yield: 60–70%).

Advantages :

  • High Z-selectivity using Still-Gennari phosphonates.

  • Compatibility with moisture-sensitive thiomorpholine precursors.

Cyclization and Esterification Strategy

This two-step approach involves constructing the thiomorpholine ring followed by introducing the ethyl ester group.

Step 1: Thiomorpholine Ring Synthesis

  • Cyclization of 2-Aminoethanethiol : Reaction with 1,2-dibromoethane in aqueous NaOH forms thiomorpholine via nucleophilic substitution.

  • Oxidation to Thiomorpholin-4-one : Treatment with hydrogen peroxide yields the carbonyl intermediate.

Step 2: Esterification

  • Fischer Esterification : (2Z)-3-Thiomorpholinylideneacetic acid is refluxed with ethanol and H₂SO₄ to form the ethyl ester.

Example :
Thiomorpholin-4-one (1.0 equiv.) undergoes Wittig reaction with ethyl bromoacetate-derived ylide. The resulting acid is esterified with ethanol (3.0 equiv.) and H₂SO₄ (cat.) at reflux (Yield: 50–65%).

Limitations :

  • Low yields in Fischer esterification due to equilibrium constraints.

  • Competing side reactions during oxidation.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)Z-SelectivityComplexity
Wittig ReactionPPh₃, Et₃N, CH₂Cl₂40–55ModerateModerate
HWE ReactionNaH, THF, Phosphonate ester60–70HighHigh
Cyclization/EsterificationH₂SO₄, Ethanol50–65LowLow

Key Observations :

  • The HWE reaction offers the highest Z-selectivity and yield but requires anhydrous conditions.

  • Cyclization methods are simpler but suffer from lower stereochemical control.

Experimental Considerations

Solvent and Temperature Effects

  • Wittig Reaction : Dichloromethane or acetonitrile at reflux (40–50°C) optimizes ylide reactivity.

  • HWE Reaction : THF at 0°C minimizes side reactions.

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane eluents separates geometric isomers.

  • Distillation : High-purity esters are obtained via vacuum distillation .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-Thiomorpholinylideneacetic acid ethyl ester undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

(2Z)-3-Thiomorpholinylideneacetic acid ethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-thiomorpholin-3-ylideneacetate involves its interaction with various molecular targets. The thiomorpholine ring can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. The ester group can undergo hydrolysis to release active metabolites that exert specific biological effects. The compound’s ability to undergo oxidation and reduction reactions also contributes to its diverse biological activities.

Comparison with Similar Compounds

Structural and Electronic Features

The thiomorpholinylidene group distinguishes this compound from other esters. Below is a comparative analysis with key analogs:

Compound Name (CAS No.) Molecular Formula Key Substituents Conjugation System Notable Features Reference
(2Z)-3-Thiomorpholinylideneacetic acid ethyl ester C₈H₁₃NO₂S Thiomorpholinylidene, ethyl ester Conjugated thiomorpholine-ester Potential for sulfur-nitrogen conjugation
(2Z,4E)-3-Hydroxy-5-phenyl-penta-2,4-dienonic acid methyl ester C₁₂H₁₂O₃ Phenyl, hydroxy, methyl ester Extended π-system with keto-enol tautomerism Hydrogen bonding; regioselective reactivity [1]
2-Butenoic acid, 2-cyano-3-hydroxy-, ethyl ester (794574-92-8) C₇H₉NO₃ Cyano, hydroxy, ethyl ester Conjugated enol-cyano system Electron-withdrawing cyano group; tautomerism likely [3]
Propyl (2Z)-3-phenylprop-2-enoate (7778-83-8) C₁₂H₁₄O₂ Phenyl, propyl ester Conjugated phenyl-ester system Steric effects from phenyl group [4]

Key Observations:

  • This could increase nucleophilicity at the double bond.
  • Tautomerism: Unlike the compound in , which exhibits keto-enol tautomerism (20:80 ratio in solution) , the thiomorpholinylidene derivative may favor a single tautomer due to the stability of the sulfur-nitrogen ring.
  • Hydrogen Bonding : The hydroxy group in ’s compound enables intramolecular hydrogen bonding, absent in the thiomorpholinylidene analog unless substituents like NH are present in the ring .

Biological Activity

(2Z)-3-Thiomorpholinylideneacetic acid ethyl ester, a compound characterized by its unique thiomorpholine ring, has garnered attention for its potential biological activities. This article explores the various biological effects of this compound, including antimicrobial and anticancer properties, and discusses relevant research findings and case studies.

Chemical Structure and Properties

The compound is classified as an ester and features a six-membered ring containing sulfur and nitrogen atoms. The presence of the thiomorpholine ring contributes to its distinct chemical reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In various studies, it has been tested against a range of bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, a study highlighted its activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been investigated in several in vitro studies. One notable study utilized the MCF-7 breast cancer cell line to assess cytotoxic effects. The compound exhibited dose-dependent inhibition of cell proliferation, with significant activity observed at concentrations as low as 25 µM . This suggests that it may serve as a promising candidate for further development in cancer therapeutics.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Interaction with Biological Macromolecules : The thiomorpholine ring can form hydrogen bonds and hydrophobic interactions with proteins and nucleic acids, facilitating various biological responses.
  • Metabolic Conversion : The ester group can undergo hydrolysis, releasing active metabolites that may contribute to its biological activities.
  • Redox Reactions : The compound's ability to participate in oxidation and reduction reactions enhances its versatility in biological systems.

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesObserved EffectsReference
AntimicrobialVarious bacterial strainsInhibition of growth
AnticancerMCF-7 cell lineDose-dependent cytotoxicity

Case Studies

In a recent investigation, this compound was tested alongside other compounds for their anticancer properties. The study reported that this compound achieved an inhibition rate of 78.6% at a concentration of 500 µg/mL against MCF-7 cells. This performance was comparable to standard chemotherapeutic agents, indicating its potential utility in cancer treatment protocols .

Comparative Analysis

When compared to similar compounds such as ethyl (2Z)-2-benzylideneacetate and ethyl (2Z)-2-pyrrolidin-3-ylideneacetate, this compound stands out due to its unique thiomorpholine structure. This structural feature not only influences its chemical reactivity but also enhances its biological activity profile.

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